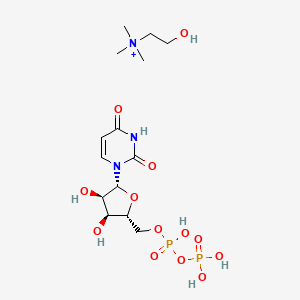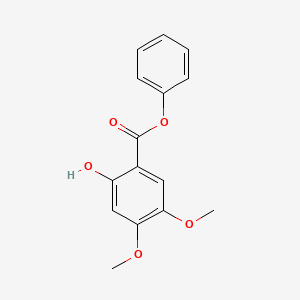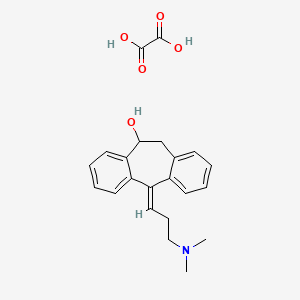
Uridine Diphosphate Choline Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine Diphosphate Choline Ammonium Salt is a chemical compound that contains two molecules of uridine and one molecule of choline . It is a vital biochemical constituent in choline metabolism, not only serving as a precursor for acetylcholine, a neurotransmitter related to cognitive function and memory, but also exerts neuroprotective effects through a host of therapeutic pathways .
Molecular Structure Analysis
The molecular formula of Uridine Diphosphate Choline Ammonium Salt is C14H28N4O12P2 . It is a hexamer with an empirical formula of C6H14N4O13P3 .Aplicaciones Científicas De Investigación
Choline-Containing Phospholipids in Neurodegeneration and Cerebrovascular Diseases
Choline, a vital component in the structure of cell membranes, plays a crucial role in maintaining cellular integrity. Research into choline-containing phospholipids (CCPLs), such as phosphatidylcholine (PC) and choline alphoscerate (GPC), has revealed their significance in cellular functions, including SM synthesis and fatty acid/GPC formation. Notably, cytidine-diphosphocholine and GPC have been identified as neuroprotective agents, potentially useful in treating cerebrovascular accidents and neurodegenerative disorders like Alzheimer and vascular dementia. Their ability to protect cell membranes suggests their potential in addressing neurodegeneration associated with acute (stroke) and chronic (dementia) brain disorders. This underscores the necessity for further research into new choline derivatives for treating nervous system diseases characterized by cholinergic impairment (S. Tayebati et al., 2015).
UGT1A1 Inhibitors Screening and Characterization
The enzyme uridine-diphosphate glucuronosyltransferase 1A1 (UGT1A1) plays a critical role in the conjugation and detoxification of endogenous and xenobiotic compounds. The inhibition of UGT1A1 can lead to adverse drug interactions and metabolic disorders. Screening for UGT1A1 inhibitors is recommended by health authorities to prevent these adverse effects, highlighting the importance of understanding UGT1A1-ligand interactions. This review emphasizes the advancements in developing UGT1A1 probes and the characterization of UGT1A1 inhibitors, showcasing the challenges and future directions in this research area (X. Lv et al., 2018).
Environmental Applications: Nitrous Oxide Production and Ammonium-Nitrogen Recovery
Nitrifier denitrification, the reduction of nitrite by ammonia-oxidizing bacteria, significantly contributes to nitrous oxide emissions from ammonium in soils. Understanding the conditions that favor nitrifier denitrification, such as low oxygen environments and large NO2− concentrations, is crucial for addressing nitrous oxide emissions in agricultural settings (N. Wrage-Mönnig et al., 2018). Similarly, struvite crystallization technology offers a sustainable method for recovering ammonium nitrogen from wastewater, highlighting the role of magnesium-ammonium phosphate (MAP) salt in improving wastewater treatment efficiency and recovering valuable materials (M. Darwish et al., 2016).
Safety And Hazards
Direcciones Futuras
Uridine and choline work synergistically with DHA to increase phosphatidylcholine formation, providing a compelling rationale to combine these nutrients. A multinutrient enriched with uridine, choline, and DHA developed to support brain function has been evaluated in randomized controlled trials covering a spectrum of dementia from MCI to moderate AD . This suggests potential future directions in the field of neurodegenerative diseases.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRGZHKAEBNXGI-IAIGYFSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N3O13P2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine Diphosphate Choline Ammonium Salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










